2,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound with the molecular formula C19H21NO3 It is characterized by the presence of two methoxy groups attached to a benzamide structure, along with a tetrahydro-naphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 5,6,7,8-tetrahydro-1-naphthylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dimethoxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanamine: Similar structure with an ethanamine group instead of a benzamide group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains a similar tetrahydroisoquinoline moiety.
Uniqueness
2,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4g/mol |
IUPAC Name |
2,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C19H21NO3/c1-22-14-10-11-16(18(12-14)23-2)19(21)20-17-9-5-7-13-6-3-4-8-15(13)17/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21) |
InChI Key |
OOEMKBMZBZPBDD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)OC |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
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